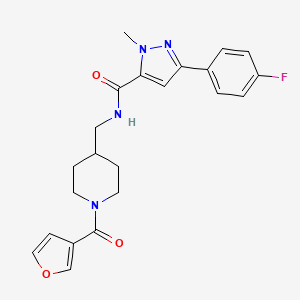

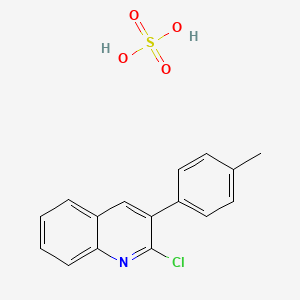

amino]-1-ethanol CAS No. 860650-71-1](/img/structure/B2878374.png)

2-[[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl](ethyl)amino]-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ethanol as an Energy Source

Ethanol, a type of alcohol, is considered one of the most important alternative sources of energy. Research has explored the bioconversion of various lignocellulosic materials into ethanol, highlighting its potential as a renewable energy source. The process involves steps like hydrolysis, saccharification, and fermentation. Parthenium hysterophorus L., a tropical plant, has been identified as a promising feedstock for ethanol production due to its composition and availability. Studies suggest that optimizing the bioconversion process could significantly enhance ethanol yield, offering a sustainable energy solution (Swati et al., 2013).

Environmental Impacts

The inclusion of ethanol in gasoline, known as gasohol, has raised concerns about its environmental impact, especially regarding groundwater contamination. Ethanol can affect the transport and fate of monoaromatic hydrocarbons (BTEX) in groundwater, potentially increasing the risk of contamination. Research underscores the need for a comprehensive understanding of ethanol's environmental effects, particularly in the context of spills and its interaction with other contaminants (Powers et al., 2001).

Ethanol and Hydrogen Production

The reforming of bio-ethanol for hydrogen production represents a promising method for generating renewable energy. Catalysts, particularly those based on Rh and Ni, play a crucial role in the ethanol steam reforming process. This research area focuses on enhancing hydrogen production efficiency and stability through the development of suitable catalysts and reactors. The potential applications of this technology in fuel cell development highlight the importance of further research in this field (Ni et al., 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 .

Mode of Action

This could result in alterations to cellular processes, potentially influencing cell growth, differentiation, or survival .

Biochemical Pathways

Given its potential target, it may influence pathways related tocorticosteroid metabolism .

Pharmacokinetics

Therefore, its bioavailability and how it is processed within the body remain unclear .

Result of Action

Based on its potential target, it may influence processes related tocorticosteroid metabolism , potentially affecting immune response, inflammation, and other physiological processes .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target .

Propiedades

IUPAC Name |

2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-ethylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3OS/c1-3-13(4-5-14)8-6-7(10)11-9(12-8)15-2/h6,14H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDIIHYQCOKNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=NC(=N1)SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)

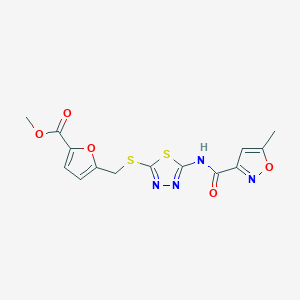

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2878296.png)

![2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2878299.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2878304.png)

![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2878307.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2878309.png)

![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)